Fmoc-D-His(Clt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

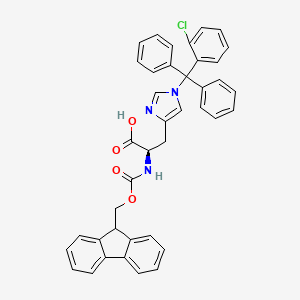

Fmoc-D-Histidine(Chlorotrityl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorotrityl (Clt) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the chlorotrityl group is used to anchor the molecule to a solid support during synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Chlorotrityl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-histidine is protected using the Fmoc group. This is achieved by reacting D-histidine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Attachment to Chlorotrityl Resin: The Fmoc-protected D-histidine is then attached to a chlorotrityl chloride resin. This is done by reacting the Fmoc-D-histidine with the resin in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of Fmoc-D-Histidine(Chlorotrityl)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.

化学反应分析

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.

Cleavage from Resin: The chlorotrityl group can be cleaved using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM), releasing the peptide from the resin.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimide-based reagents such as HBTU or DIC in the presence of a base like DIPEA.

Cleavage: TFA/DCM mixture.

Major Products:

Deprotection: Free amino group of D-histidine.

Coupling: Peptide chains.

Cleavage: Free peptides.

科学研究应用

Chemistry: Fmoc-D-Histidine(Chlorotrityl)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and small proteins for research and therapeutic purposes.

Biology: In biological research, peptides synthesized using Fmoc-D-Histidine(Chlorotrityl)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.

Industry: In the pharmaceutical industry, Fmoc-D-Histidine(Chlorotrityl)-OH is used in the synthesis of peptide-based therapeutics and diagnostic agents.

作用机制

The primary function of Fmoc-D-Histidine(Chlorotrityl)-OH in peptide synthesis is to protect the amino group of histidine and anchor the molecule to a solid support. The Fmoc group prevents unwanted reactions at the amino group during peptide chain elongation. The chlorotrityl group provides a stable attachment to the resin, allowing for efficient synthesis and easy cleavage of the final peptide product.

相似化合物的比较

Fmoc-D-Histidine(Trityl)-OH: Similar to Fmoc-D-Histidine(Chlorotrityl)-OH but uses a trityl group instead of a chlorotrityl group.

Fmoc-D-Histidine(Trt)-OH: Another variant with a trityl protecting group.

Uniqueness: Fmoc-D-Histidine(Chlorotrityl)-OH is unique due to the presence of the chlorotrityl group, which provides a more stable attachment to the resin compared to the trityl group. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often used.

生物活性

Fmoc-D-His(Clt)-OH is a derivative of histidine that incorporates a 2-chlorotrityl (Clt) protecting group, enhancing its stability during peptide synthesis. This compound is particularly relevant in the context of solid-phase peptide synthesis (SPPS), where maintaining the integrity of amino acids during synthesis is crucial. The biological activity of this compound is influenced by its structural properties, including the Clt group, which affects the compound's interactions and stability.

Synthesis and Properties

The synthesis of this compound typically involves solid-phase methods that allow for the efficient assembly of peptide sequences. The Clt protecting group offers several advantages over traditional protecting groups such as Trt, primarily due to its stability under various cleavage conditions. This stability is particularly beneficial when synthesizing complex peptides that require multiple deprotection steps.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including:

- Integrin Inhibition : Research indicates that peptides incorporating histidine derivatives can exhibit significant inhibitory effects on integrin-mediated cell attachment. For instance, a study demonstrated that cyclic peptides containing chloroalkene dipeptide isosteres showed enhanced inhibitory activity against human dermal fibroblast attachment to vitronectin, with an IC50 value significantly lower than that of traditional peptides . This suggests that modifications to histidine can yield potent bioactive compounds.

- Antioxidant Activity : Histidine residues are known to participate in redox reactions due to their imidazole side chains, which can donate protons or electrons. Compounds like this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Metal Ion Binding : Histidine's ability to coordinate metal ions is critical in many biological processes. The presence of the Clt group may influence the binding affinity and specificity for metal ions, which could be explored further in metalloprotein studies.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in drug design and therapeutic development:

- Peptide Design : A study focusing on the design of cyclic RGD peptides containing Fmoc derivatives showed that modifications at histidine residues could enhance binding affinity to integrins, improving their efficacy as therapeutic agents .

- Stability in Biological Systems : Another research effort emphasized the metabolic stability of peptides synthesized with Clt-protected histidine derivatives in human serum, indicating their potential for use in vivo without significant degradation .

- Synthesis Optimization : Investigations into synthetic pathways revealed that using Fmoc-based SPPS with Clt-protected amino acids resulted in high yields and purity of final products, making it a preferred method for complex peptide synthesis .

Comparative Analysis

The following table summarizes key properties and activities associated with this compound compared to other histidine derivatives:

| Compound | Protecting Group | IC50 (nM) | Stability | Applications |

|---|---|---|---|---|

| This compound | Clt | 0.497 | High | Integrin inhibitors, drug design |

| Fmoc-L-His(Trt)-OH | Trt | 10.8 | Moderate | General peptide synthesis |

| Fmoc-D-His(Boc)-OH | Boc | Varies | Low | Limited use due to epimerization risk |

属性

IUPAC Name |

(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-DIPNUNPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。